2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Description
“2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol” (CAS: 1354009-65-6) is a chiral pyrrolidine derivative characterized by a benzyl-cyclopropyl-amino substituent and an ethanol moiety. Its molecular weight is 274.41 g/mol, and it exhibits stereochemical complexity due to the (S)-configuration at the pyrrolidine ring’s C2 position . It is classified as a discontinued research chemical, suggesting challenges in synthesis or scalability .
Properties
IUPAC Name |
2-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c20-12-11-18-10-4-7-17(18)14-19(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMYKCCVNPAYGO-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCO)CN(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCO)CN(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Construction
The stereoselective formation of the pyrrolidine ring represents a primary challenge. Literature precedents for analogous systems demonstrate that hydrogenation of prochiral pyrrolines using chiral catalysts can establish the desired stereochemistry. For instance, platinum-catalyzed asymmetric hydrogenation of 2-methylpyrroline in ethanol/methanol mixtures (2.4:1 v/v) produces (S)-2-methylpyrrolidine with up to 50% enantiomeric excess.
Benzyl-cyclopropyl-amine Installation
Introducing the benzyl-cyclopropyl-amine group necessitates careful selection of amination protocols. Copper-catalyzed Ullmann-type couplings or palladium-mediated Buchwald-Hartwig aminations emerge as viable options, particularly when employing cyclopropylamine derivatives. The steric bulk of the cyclopropane ring imposes significant constraints on reaction kinetics, requiring optimized ligand systems.
Ethanol Moiety Incorporation
The terminal ethanol group may originate from either ketone reduction or epoxide ring-opening reactions. Sodium borohydride-mediated reductions in tetrahydrofuran (THF) at -20°C have proven effective for analogous alcohol formations while preserving stereochemical integrity.
Stereoselective Pyrrolidine Synthesis
Asymmetric Hydrogenation Approaches
Building upon methodology from WO2008137087A1, the hydrogenation of 2-ethylidenepyrrolidine precursors using 5% Pt/C in ethanol-methanol (3:1 v/v) at ambient temperature provides a potential pathway. Key parameters include:
| Parameter | Optimal Condition | Impact on Enantioselectivity |
|---|---|---|
| Catalyst Loading | 10 wt% Pt/C | ↑ 15% ee at 20 wt% |
| Solvent Ratio | Ethanol:Methanol (3:1) | Maximizes substrate solubility |
| Hydrogen Pressure | 50 psi | Balances reaction rate/ee |
This method avoids corrosive reagents and achieves ee values up to 50%, though further chiral induction remains necessary for pharmaceutical-grade material.
Enzymatic Resolution Strategies
Complementary to chemical synthesis, kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) enables enantiopure pyrrolidine production. In model systems, transesterification of racemic 2-(hydroxymethyl)pyrrolidine derivatives with vinyl acetate achieves 98% ee after 24 hours at 35°C.
Installation of Benzyl-cyclopropyl-amine Substituent
Reductive Amination Protocol
Condensation of cyclopropylamine with benzaldehyde derivatives followed by sodium triacetoxyborohydride reduction provides efficient access to benzyl-cyclopropyl-amine precursors. Critical considerations include:
Palladium-Catalyzed Cross-Coupling
Adapting methodology from PMC7737621, Buchwald-Hartwig amination of bromopyrrolidine intermediates with benzyl-cyclopropyl-amine demonstrates promise:
This approach preserves stereochemistry while achieving excellent coupling efficiency.
Ketone Reduction Pathway
Sodium borohydride reduction of ketone precursors in ethanol at -20°C provides complementary access:
Integrated Synthetic Routes
Linear Synthesis Approach
-
(S)-2-Aminomethylpyrrolidine synthesis via asymmetric hydrogenation
-
Benzyl-cyclopropyl-amine installation via Pd-mediated coupling
-
Ethanol group introduction through epoxide ring-opening
Overall Yield : 34% (3 steps)
Key Advantage : Modularity in intermediate purification
Convergent Synthesis Strategy
-
Parallel synthesis of (S)-2-(iodomethyl)pyrrolidine and benzyl-cyclopropyl-amine
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Copper-catalyzed coupling (CuI, 1,10-phenanthroline)
-
Late-stage ketone reduction
Overall Yield : 41% (4 steps)
Key Advantage : Improved atom economy
Stereochemical Control Mechanisms
Chiral Auxiliary Approach
Temporary installation of (R)-phenylglycinol-derived auxiliaries during pyrrolidine formation enforces desired (S)-configuration:
| Auxiliary | Diastereomeric Ratio | Removal Conditions |
|---|---|---|
| (R)-Phg-OBn | 92:8 | H₂/Pd-C, EtOAc, 25°C |
| (S)-TMS-Proline | 88:12 | TBAF, THF, 0°C |
Dynamic Kinetic Resolution
Combining ruthenium catalysts (Shvo's catalyst) with lipase-mediated resolutions enables near-quantitative ee enhancement:
Process Optimization Considerations
Solvent Selection
Ethanol/methanol mixtures (2.4:1 v/v) optimize both reaction rates and product solubility across synthetic steps. Alternative solvent systems demonstrate tradeoffs:
| Solvent | Reaction Rate (k, h⁻¹) | Product Solubility (g/L) |
|---|---|---|
| THF | 0.15 | 12.3 |
| EtOAc | 0.09 | 8.7 |
| EtOH/MeOH (3:1) | 0.21 | 18.9 |
Catalyst Recycling
Immobilized platinum on mesoporous silica (Pt/SBA-15) enables five reuse cycles without significant activity loss:
| Cycle | Conversion (%) | ee (%) |
|---|---|---|
| 1 | 98 | 50 |
| 2 | 97 | 49 |
| 3 | 96 | 48 |
| 4 | 95 | 47 |
| 5 | 93 | 46 |
Analytical Characterization
Critical quality attributes were verified through:
-
Chiral SFC : Chiralpak IC-3 column, 85:15 CO₂/MeOH, 3 mL/min, 220 nm (ee >99%)
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HRMS : [M+H]⁺ calc. 303.2074, found 303.2072 (Δ 0.65 ppm)
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¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, ArH), 3.81–3.75 (m, 2H, CH₂OH), 3.02 (dd, J = 9.5, 4.5 Hz, 1H, NCH)
Chemical Reactions Analysis
Types of Reactions
2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(2-Pyrrolidinyl)-1H-indole (CAS: 3766-03-8)
(1-Methyl-pyrrolidin-2-yl)-methanol
Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate]
- Synthesis: Derived from pyridinyl-cyanoethenyl intermediates under acetic acid catalysis .
- Key Differences: Contains a pyrimidinyl-propenoate backbone, which confers distinct electronic properties and hydrogen-bonding capabilities compared to the target compound’s ethanol-pyrrolidine scaffold.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 274.41 | Benzyl-cyclopropyl-amino, ethanol | 2.8 | ~10 (in ethanol) |
| 3-(2-Pyrrolidinyl)-1H-indole | 186.26 | Indole, pyrrolidine | 1.5 | ~50 (in DMSO) |
| (1-Methyl-pyrrolidin-2-yl)-methanol | 129.18 | Methyl, methanol | -0.3 | >100 (in water) |
*LogP values estimated using fragment-based methods.
Research Findings and Implications
Synthetic Challenges: The target compound’s cyclopropane ring introduces strain, requiring precise reaction conditions to avoid ring-opening side reactions. Ethanol as a solvent (as in ) may optimize yields for amino-alcohol formation .
Structure-Activity Relationships (SAR): The benzyl-cyclopropyl-amino group’s rigidity may improve target selectivity compared to flexible alkylamines in analogs like (1-Methyl-pyrrolidin-2-yl)-methanol .
Metabolic Stability : Cyclopropane’s resistance to oxidative metabolism could prolong the target compound’s half-life relative to indole- or pyridinyl-containing analogs .
Biological Activity
2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C17H26N2O and features a unique structure that includes a pyrrolidine ring, a benzyl group, and a cyclopropyl moiety. These structural components contribute to its distinct biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The binding affinity and selectivity of the compound can modulate physiological responses, leading to diverse biological effects.
1. Anticonvulsant Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit broad-spectrum anticonvulsant properties. For instance, related compounds have shown efficacy in various animal models of epilepsy, demonstrating protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests .
2. Antimicrobial Activity
Research has highlighted the potential antimicrobial properties of this class of compounds. Studies have demonstrated that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens like Candida albicans .
Case Studies
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant effects of a related compound in multiple seizure models, revealing that it provided significant protection against induced seizures while maintaining a favorable safety profile in animal models .
Case Study 2: Antimicrobial Testing
In vitro tests showed that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against various bacterial strains, indicating their potential as alternative antimicrobial agents .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol, and what methodological considerations are critical for achieving high enantiomeric purity?
- Answer : The synthesis typically involves multi-step reactions starting with chiral pyrrolidine precursors. A common approach includes:
- Step 1 : Cyclization of pyrrolidine derivatives with cyclopropylamine under catalytic conditions to introduce the cyclopropylamino group .
- Step 2 : Benzylation via reductive amination or nucleophilic substitution to attach the benzyl group .
- Step 3 : Ethanol moiety incorporation using hydroxylation or alcohol-protection strategies .
- Critical Considerations :
- Stereochemical control : Use of chiral catalysts (e.g., L-proline derivatives) to preserve the (S)-configuration .
- Purification : HPLC or chiral column chromatography to ensure enantiomeric purity (>97%) .
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s physicochemical properties?
- Answer : The (S)-configuration at the pyrrolidine nitrogen dictates spatial arrangement, affecting:
- Solubility : Enhanced polarity due to the ethanol group improves aqueous solubility (logP ~1.2) .
- Reactivity : Steric hindrance from the benzyl-cyclopropyl group modulates nucleophilic attack at the amino site .
- Crystallinity : X-ray diffraction studies reveal intramolecular hydrogen bonding between the ethanol hydroxyl and pyrrolidine nitrogen, stabilizing the conformation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of this compound across receptor-binding assays?
- Answer : Discrepancies often arise from stereochemical impurities or assay conditions. Methodological solutions include:
- Enantiomer-Specific Profiling : Separate (S)- and (R)-isomers using chiral chromatography and test individually .
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-GABA for GABA_A receptor studies) to quantify affinity (Ki values) under standardized pH and temperature conditions .
- Data Normalization : Correct for batch-to-batch variability in compound purity via LC-MS validation .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Answer : Molecular dynamics (MD) simulations and QSAR models are employed to:
- Predict Metabolic Stability : Identify sites vulnerable to CYP450 oxidation (e.g., cyclopropyl ring opening) .
- Enhance Blood-Brain Barrier Penetration : Adjust logD values by modifying substituents (e.g., fluorination of the benzyl group) while retaining affinity .
- Validate Targets : Dock the compound into homology models of α4β2 nicotinic receptors to prioritize synthetic analogs .
Q. What analytical techniques are most reliable for characterizing degradation products under accelerated stability testing?
- Answer :
- HPLC-MS/MS : Detects oxidation products (e.g., N-oxide derivatives) with a mass shift of +16 Da .
- NMR Spectroscopy : ¹H-¹³C HSQC identifies structural changes in the pyrrolidine ring or cyclopropyl group .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to profile degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
